(S)-N-((S)-1-Amino-1-oxobutan-2-yl)-2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanamide
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Overview
Description
(S)-N-((S)-1-Amino-1-oxobutan-2-yl)-2-(®-2-oxo-4-propylpyrrolidin-1-yl)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a pyrrolidine ring, and multiple chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((S)-1-Amino-1-oxobutan-2-yl)-2-(®-2-oxo-4-propylpyrrolidin-1-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the amino group and the oxobutanamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. Techniques such as continuous flow chemistry and high-throughput screening can be employed to optimize the reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
(S)-N-((S)-1-Amino-1-oxobutan-2-yl)-2-(®-2-oxo-4-propylpyrrolidin-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-N-((S)-1-Amino-1-oxobutan-2-yl)-2-(®-2-oxo-4-propylpyrrolidin-1-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-((S)-1-Amino-1-oxobutan-2-yl)-2-(®-2-oxo-4-propylpyrrolidin-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Bismutotantalite (BiTaO4)
- Stibiotantalite (SbTaO4)
- α,β-Unsaturated carbonyl compounds
Uniqueness
(S)-N-((S)-1-Amino-1-oxobutan-2-yl)-2-(®-2-oxo-4-propylpyrrolidin-1-yl)butanamide is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research.
Properties
Molecular Formula |
C15H27N3O3 |
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Molecular Weight |
297.39 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanoyl]amino]butanamide |
InChI |
InChI=1S/C15H27N3O3/c1-4-7-10-8-13(19)18(9-10)12(6-3)15(21)17-11(5-2)14(16)20/h10-12H,4-9H2,1-3H3,(H2,16,20)(H,17,21)/t10-,11+,12+/m1/s1 |
InChI Key |
MKEFTNCAGYTNSH-WOPDTQHZSA-N |
Isomeric SMILES |
CCC[C@@H]1CC(=O)N(C1)[C@@H](CC)C(=O)N[C@@H](CC)C(=O)N |
Canonical SMILES |
CCCC1CC(=O)N(C1)C(CC)C(=O)NC(CC)C(=O)N |
Origin of Product |
United States |
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